Gamma-nonalactone
Overview
Description
Gamma-nonalactone is a compound that contributes to the aroma profile of various wines, imparting a characteristic peach-like scent. It is one of several gamma-lactones, which are cyclic esters known for their pleasant fragrances and flavors. These compounds are often found in fermented products and are valued for their sensory contributions to food and beverages .
Synthesis Analysis
Gamma-nonalactone can be synthesized from natural precursors through biotransformation processes. For instance, gamma-decalactone, a related compound with a similar peachy aroma, is produced by the yeast Yarrowia lipolytica through the peroxisomal beta-oxidation of ricinoleic acid . Although the study focuses on gamma-decalactone, the synthesis pathway is relevant to gamma-nonalactone as both compounds are gamma-lactones and may share similar metabolic pathways.
Molecular Structure Analysis
The molecular structure of gamma-nonalactone consists of a nine-carbon chain forming a lactone ring. This structure is responsible for its characteristic odor. The enantiomers of gamma-nonalactone have been synthesized, and their aroma detection thresholds in wine have been determined, indicating that the (R) enantiomer is more prevalent and may contribute more significantly to the aroma profile of wines .
Chemical Reactions Analysis
Gamma-nonalactone is involved in various chemical reactions, particularly those related to its formation and degradation in biological systems. The yeast Yarrowia lipolytica has been shown to produce and consume gamma-lactones like gamma-decalactone, which suggests that similar metabolic pathways could be involved in the turnover of gamma-nonalactone . The study of these reactions is crucial for optimizing the production of gamma-nonalactone for industrial applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of gamma-nonalactone, such as its aroma detection thresholds, have been quantified in Australian wines. The compound has been found in both white and red wines, with varying concentrations depending on the wine variety. The presence and concentration of gamma-nonalactone significantly contribute to the sensory qualities of wines .
Relevant Case Studies
Several studies have focused on the quantification and sensory impact of gamma-nonalactone in wines. For example, the quantification of gamma-nonalactone in Australian wines has been achieved using stable isotope dilution assays, which have provided insights into the prevalence and concentration of this compound in different wine varieties . Additionally, the enantiomeric distribution of gamma-nonalactone has been determined in botrytized wines and red wines, revealing the dominance of the (R) enantiomer .
Scientific Research Applications
Analytical Methods for GHB and GBL : Gamma-hydroxybutyric acid (GHB) and its lactone form, gamma-butyrolactone (GBL), are compounds with polar characteristics, endogenous presence, rapid metabolism, and stability issues during storage. Screening and confirmation methods for these compounds in biological fluids have been extensively studied, highlighting the challenges and trends in analytical procedures, such as colorimetric, enzymatic, chromatography-based procedures, and gas chromatography coupled to mass spectrometry (Ingels et al., 2014).
Gamma Irradiation in Soil Sterilisation : Gamma irradiation is a recommended method for soil sterilization in laboratory experiments due to its ability to eliminate microorganisms like actinomycetes, fungi, and invertebrates at certain doses. It's also noted that gamma irradiation can influence soil chemical properties, such as nitrate and ammonium levels, which may be relevant for experimental purposes (McNamara et al., 2003).
Green Synthesis of Gamma-Valerolactone (GVL) : Gamma-valerolactone (GVL), although a different compound, shares the lactone structure with gamma-nonalactone. GVL has been recognized for its applications as a green solvent, fuel additive, and precursor to valuable chemicals. Its synthesis from levulinic acid over non-noble metal catalysts presents a greener route than traditional methods, highlighting the importance of catalyst characteristics in promoting catalytic transfer hydrogenation (Dutta et al., 2019).
Ring-Opening Polymerization of Gamma-Butyrolactone : Studies on ring-opening polymerization (ROP) of cyclic esters like gamma-butyrolactone (γBL) have been developed, considering the environmental concerns and demands for sustainable polymers. Although traditionally considered non-polymerizable, recent advancements in the ROP of γBL and its copolymerization with other cyclic esters have been noted, focusing on the initiating/catalyst systems and reaction conditions (Song et al., 2019).
Safety And Hazards
Future Directions
Gamma-nonalactone is a valuable lactone for perfumes and its production has been extensively studied . It is also a potential multi-species attractant lure for grain beetle pests . Future research could focus on its impact on New Zealand Pinot noir aroma and its biosynthesis from carbohydrates or renewable lipids .
properties
IUPAC Name |
5-pentyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALYTRUKMRCXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034229 | |
Record name | gamma-Nonanolactone | |
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Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour | |
Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | gamma-Nonalactone | |
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Record name | gamma-Nonalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C. | |
Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
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Solubility |
Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol) | |
Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5360 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | gamma-Nonalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.958-0.966 at 25 °C, 0.958-0.966 | |
Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
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Record name | gamma-Nonalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
Gamma-nonalactone | |
Color/Form |
Colorless to slightly yellow liquid | |
CAS RN |
104-61-0, 82373-92-0, 57084-16-9 | |
Record name | (±)-γ-Nonalactone | |
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Record name | Dihydro-5-pentyl-2(3H)-furanone | |
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Record name | NSC46099 | |
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Record name | 2(3H)-Furanone, dihydro-5-pentyl- | |
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Record name | gamma-Nonanolactone | |
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Record name | .GAMMA.-NONALACTONE | |
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Record name | DIHYDRO-5-PENTYL-2(3H)-FURANONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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